6-chloro-7-fluoro-1H-indole-2-carboxylic acid
Description
Overview of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, stands as one of the most significant structural motifs in the fields of organic and medicinal chemistry. nih.govresearchgate.net Its prevalence in a vast number of natural products, essential biomolecules, and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold." This term reflects the ability of the indole framework to bind to a multitude of biological receptors with high affinity, making it a cornerstone in the design and development of novel therapeutic agents. researchgate.net
The indole ring is a key component in many biologically important molecules. researchgate.net For instance, it forms the core of the essential amino acid tryptophan, which is a fundamental building block of proteins and a biosynthetic precursor to neurotransmitters like serotonin (B10506) and the hormone melatonin. nih.govresearchgate.net The structural versatility of the indole scaffold allows for extensive chemical modification at various positions, enabling chemists to fine-tune the electronic, steric, and lipophilic properties of the molecule. This adaptability is crucial for optimizing pharmacological activity and has led to the development of a wide array of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
The following table highlights some prominent examples of FDA-approved drugs that feature the indole scaffold, illustrating its broad therapeutic impact.
| Drug Name | Therapeutic Class | Indole Moiety Contribution |
| Indomethacin | Anti-inflammatory (NSAID) | The indole-3-acetic acid core is crucial for its inhibitory action on cyclooxygenase (COX) enzymes. nih.gov |
| Sumatriptan | Anti-migraine (Triptan) | An indole derivative that acts as a serotonin (5-HT) receptor agonist. |
| Vincristine/Vinblastine | Anticancer (Vinca Alkaloid) | Complex indole alkaloids that inhibit tubulin polymerization, arresting cell division. nih.gov |
| Ondansetron | Anti-emetic | A selective 5-HT3 receptor antagonist where the indole structure is key for receptor binding. |
Historical Context of Indole and its Halogenated Analogues
The journey of indole chemistry began in the 19th century. In 1866, the German chemist Adolf von Baeyer first synthesized indole from oxindole, a derivative of the dye indigo, from which the name "indole" is derived. This foundational work opened the door to understanding a vast class of natural and synthetic compounds.
The study of halogenated indoles has a more recent but equally significant history, largely driven by discoveries from marine organisms. Marine environments are a rich source of natural products with unique chemical structures and potent biological activities, many of which are halogenated. nih.gov Organisms like sponges, tunicates, and algae produce a variety of halogenated indoles, particularly bromo- and chloro-derivatives, often as part of their chemical defense mechanisms. nih.govnih.gov The presence of halogen substituents was found to profoundly influence the biological activity of these molecules. researchgate.netnih.gov
This discovery of naturally occurring halogenated indoles spurred synthetic chemists to develop methods for their preparation in the laboratory. The direct halogenation of the indole ring, particularly at the electron-rich C3-position, was an early focus. Methodologies using reagents like N-halosuccinimides (NCS, NBS, NIS) became standard practice. acs.org More recent advancements have provided sophisticated strategies for regioselective halogenation at various positions on the indole scaffold, including cascade reactions and oxidative cyclizations, allowing for the synthesis of a diverse library of halogenated indole building blocks for drug discovery. acs.orgacs.orgnih.gov
Rationale for Focused Research on 6-chloro-7-fluoro-1H-indole-2-carboxylic acid
The specific compound, this compound, is a subject of targeted research due to the strategic placement of its functional groups, which is hypothesized to confer advantageous pharmacological properties. The rationale for its investigation is built upon established principles in medicinal chemistry and structure-activity relationship (SAR) studies of related indole derivatives.
The Indole-2-carboxylic Acid Core: This scaffold itself is a known pharmacophore with a range of biological activities. It has been identified as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor and is a core component in the development of enzyme inhibitors, such as those targeting HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1). nih.govrsc.orgnih.gov The carboxylic acid group provides a critical anchor point for interaction with biological targets, often through hydrogen bonding or ionic interactions.
Strategic Halogenation: The introduction of halogen atoms is a well-established tactic in drug design to modulate a molecule's physicochemical properties.
Chlorine at C-6: Substitution at the C-6 position of the indole ring has been shown to be beneficial for various biological activities. For instance, in the development of HIV-1 integrase inhibitors, introducing a halogenated benzene ring at the C-6 position was found to enhance binding to viral DNA through π-π stacking interactions, thereby increasing inhibitory potency. rsc.orgmdpi.com The chloro group is an electron-withdrawing group that can alter the electron density of the indole ring system, influencing its binding characteristics.
Fluorine at C-7: The use of fluorine in medicinal chemistry is widespread due to its unique properties. nih.gov It is small in size (a good bioisostere for hydrogen) and highly electronegative. The introduction of a fluorine atom adjacent to another functional group can modulate the acidity (pKa) of that group. nih.gov In this case, the 7-fluoro substituent is expected to influence the acidity of the N-H proton of the indole ring and potentially the C-2 carboxylic acid, which can be critical for target binding and pharmacokinetic properties.
Therefore, the focused research on this compound is a rational design strategy. It aims to create a novel derivative that combines the proven biological relevance of the indole-2-carboxylic acid scaffold with the modulating effects of dual halogenation at the C-6 and C-7 positions. The goal is to fine-tune the molecule's electronic profile and conformation to achieve enhanced potency, selectivity, or improved drug-like properties for a specific biological target.
Current State of Research on Indole-2-carboxylic Acid Derivatives
The field of indole-2-carboxylic acid derivatives is an active area of research, with studies continually uncovering new therapeutic potentials. These compounds serve as versatile scaffolds for developing inhibitors of various enzymes and modulators of receptors.
Antiviral Research: A significant area of investigation is the development of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Research has shown that the indole core and the C-2 carboxyl group can effectively chelate the two magnesium ions within the active site of the integrase enzyme, which is essential for its catalytic activity. rsc.orgmdpi.com Structural optimizations, including the addition of halogenated groups to the benzene portion of the indole, have led to derivatives with potent inhibitory effects. mdpi.com
Cancer Immunotherapy: Indole-2-carboxylic acid derivatives are being explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are crucial in the tryptophan metabolism pathway and are implicated in tumor immune evasion. By inhibiting these enzymes, certain indole-2-carboxylic acid derivatives can help restore anti-tumor immune responses, making them promising candidates for cancer immunotherapy. nih.gov
Neuroscience: Early research identified indole-2-carboxylic acid as a specific and competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor is vital for synaptic plasticity and neuronal function, but its overactivation can lead to excitotoxicity. This finding highlights the potential for this class of compounds to be developed into tools for studying NMDA receptor function and as potential neuroprotective agents.
Anticancer and Antioxidant Activity: Studies have also investigated the direct anticancer properties of metal complexes involving indole-2-carboxylic acid. For example, dinuclear copper(II) complexes with this ligand have demonstrated significant in vitro anticancer activity against human breast cancer cell lines and also possess high antioxidant activity. mdpi.com
The table below summarizes some of the key research findings on the biological activities of various indole-2-carboxylic acid derivatives.
| Derivative Class | Biological Target/Activity | Key Research Finding | Reference |
|---|---|---|---|
| Substituted Indole-2-carboxylic Acids | HIV-1 Integrase Inhibition | Act as strand transfer inhibitors by chelating Mg2+ ions in the active site. C6-halogenation enhances potency. | rsc.orgmdpi.com |
| 6-Acetamido-indole-2-carboxylic Acids | IDO1/TDO Inhibition | Identified as potent dual inhibitors, representing a potential strategy for cancer immunotherapy. | nih.gov |
| Parent Indole-2-carboxylic Acid | NMDA Receptor Antagonism | Acts as a competitive antagonist at the glycine co-agonist site. | nih.gov |
| Copper(II) Complexes | Anticancer & Antioxidant | Dinuclear copper(II) complexes show high binding ability to DNA and exhibit cytotoxicity against breast cancer cells. | mdpi.com |
| 5-Substituted Indole-2-carboxamides | Anti-Trypanosoma cruzi Activity | Electron-donating groups at the 5-position showed moderate to good potency against the parasite causing Chagas disease. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXULQOUYMZDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 6-chloro-7-fluoro-1H-indole-2-carboxylic acid
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections, each corresponding to a major indole (B1671886) synthesis strategy. The choice of a particular route depends on the availability of starting materials, regiochemical control, and tolerance to the existing halogen substituents. The primary bond formations considered are typically C-C or C-N bonds that form the pyrrole (B145914) ring.
Key retrosynthetic pathways are outlined below:
| Disconnection Strategy | Key Bond Formed | Precursors | Corresponding Synthesis |
| Pathway A | C2–C3 and N1–C7a | A substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative. | Fischer Indole Synthesis |
| Pathway B | N1–C2 and C3–C3a | An ortho-substituted nitroarene and a vinyl Grignard reagent. | Bartoli Indole Synthesis |
| Pathway C | N1–C2 and C3–C3a | An ortho-haloaniline and a disubstituted alkyne. | Larock Indole Synthesis |
| Pathway D | N1–C2 | An ortho-nitrophenyl pyruvate derivative. | Reissert Indole Synthesis |
| Pathway E | N1–C2 | An N-acyl-ortho-toluidine derivative. | Madelung Synthesis |
These pathways highlight the versatility in approaching the synthesis of the target molecule, with each method offering distinct advantages and challenges, particularly concerning the management of the chloro and fluoro substituents on the benzene (B151609) ring.
Classical Indole Synthesis Adaptations for Halogenated Variants
The synthesis of halogenated indoles often requires modification of classical methods to overcome challenges such as altered reactivity of precursors and potential side reactions. The electron-withdrawing nature of chlorine and fluorine atoms can influence the course of these reactions significantly.
The Fischer indole synthesis is a robust method for indole formation from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of this compound, the required precursors would be (3-chloro-2-fluorophenyl)hydrazine (B1607634) and pyruvic acid or a pyruvate ester.
The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org A critical wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com
Challenges and Modifications for Halogenated Substrates:
Reactivity: The electron-withdrawing effects of the chloro and fluoro groups can decrease the nucleophilicity of the hydrazine, potentially slowing the initial hydrazone formation.
Catalyst Choice: The choice of acid catalyst is crucial. mdpi.com While Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are commonly used, their effectiveness can vary with halogenated substrates. wikipedia.orgmdpi.com Polyphosphoric acid (PPA) is often a successful catalyst for such reactions.
Side Reactions: Halogen interchange has been observed during Fischer syntheses induced by zinc halides, which could lead to a mixture of products. acs.org
Buchwald Modification: A modern variation involves the palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, which can offer a milder alternative to harsh acidic conditions and expand the scope of the reaction. wikipedia.org
| Parameter | Description |
| Precursors | (3-chloro-2-fluorophenyl)hydrazine, Pyruvic acid or ester. |
| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. wikipedia.org |
| Core Mechanism | wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgmdpi.com |
| Catalysts | Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂). wikipedia.org |
| Potential Issues | Reduced reactivity of the halogenated hydrazine; potential for halogen exchange with certain catalysts. acs.org |
The Bartoli indole synthesis is particularly well-suited for the preparation of 7-substituted indoles, making it a highly relevant approach for the target molecule with its 7-fluoro substituent. wikipedia.orgrsc.org The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgsynarchive.com The presence of a substituent ortho to the nitro group is generally essential for the reaction to proceed successfully, with bulkier groups often leading to higher yields. wikipedia.orgjk-sci.com
For this compound, the starting material would be 1-chloro-2-fluoro-3-nitrobenzene. The reaction with a suitable vinyl Grignard reagent, followed by the introduction of the carboxylic acid function, would lead to the desired product. The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org
Applicability and Advantages:
Regiocontrol: This method provides a direct route to 7-substituted indoles, which are often difficult to access via other classical syntheses. rsc.orgresearchgate.net
Substrate Scope: The reaction tolerates a variety of ortho substituents, including halogens like fluorine and chlorine. jk-sci.com
Dobbs Modification: This variation uses an ortho-bromine as a temporary directing group, which can be subsequently removed, further enhancing the synthetic flexibility. wikipedia.org
| Feature | Description |
| Starting Material | Ortho-substituted nitroarene (e.g., 1-chloro-2-fluoro-3-nitrobenzene). wikipedia.org |
| Key Reagent | Vinyl Grignard reagent (3 equivalents required). wikipedia.org |
| Key Transformation | A wikipedia.orgwikipedia.org-sigmatropic rearrangement facilitated by the ortho substituent. wikipedia.org |
| Primary Product | 7-substituted indole. rsc.orgjk-sci.com |
| Advantages | Excellent regioselectivity for 7-substituted indoles; tolerance for halogen substituents. jk-sci.comresearchgate.net |
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and can be adapted to produce a wide range of substituted indoles, including those with halogen substituents. nih.govacs.org
To synthesize this compound, a plausible starting material would be a 2-bromo- or 2-iodo-3-fluoro-4-chloroaniline. This would react with an alkyne bearing a carboxylate group or a precursor. The regioselectivity of the alkyne insertion is a key consideration, and it is generally controlled by steric factors, with the larger alkyne substituent ending up at the C3 position of the indole. ub.edu
Reaction Components and Conditions:
Catalyst: A palladium(0) species, often generated in situ from Pd(OAc)₂. wikipedia.orgub.edu
Aniline (B41778) Component: An ortho-iodoaniline is typically most reactive, but ortho-bromoanilines can also be used, sometimes requiring modified conditions or ligands. nih.govrsc.org
Alkyne Component: A variety of alkynes with alkyl, aryl, hydroxyl, and silyl (B83357) substituents can be used. wikipedia.org To obtain the 2-carboxylic acid, an alkyne such as ethyl propiolate could be employed.
Additives: A base (e.g., Na₂CO₃ or K₂CO₃) is required, and chlorides like LiCl are often added to facilitate the reaction. wikipedia.org
| Component | Role and Examples |
| Aryl Halide | 2-iodo- or 2-bromo-3-fluoro-4-chloroaniline. |
| Alkyne | An alkyne with a carboxylate precursor, e.g., ethyl propiolate. |
| Catalyst | Pd(OAc)₂ or other Pd(II) precursors that reduce to Pd(0). ub.edu |
| Base | K₂CO₃, Na₂CO₃. wikipedia.org |
| Ligand/Additive | PPh₃, LiCl. wikipedia.org |
| Mechanism | Involves oxidative addition, alkyne insertion, intramolecular cyclization, and reductive elimination. wikipedia.orgub.edu |
The Reissert indole synthesis is a classic method that is particularly suitable for preparing indole-2-carboxylic acids. wikipedia.orgchemeurope.com The synthesis begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net
This pathway is highly convergent for the target molecule. The synthesis would start with 3-chloro-4-fluoro-2-nitrotoluene. Condensation with diethyl oxalate yields ethyl (3-chloro-2-fluoro-6-nitrophenyl)pyruvate. Subsequent reductive cyclization, for instance using zinc in acetic acid or catalytic hydrogenation, would afford the target this compound. wikipedia.orgresearchgate.net A similar strategy has been successfully employed to prepare the structurally related ethyl 5-chloro-4-fluoroindole-2-carboxylate. researchgate.net
| Step | Reaction | Reagents |
| 1. Condensation | Condensation of 3-chloro-4-fluoro-2-nitrotoluene with diethyl oxalate. | Diethyl oxalate, Potassium ethoxide (KOEt). wikipedia.orgchemeurope.com |
| 2. Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization onto the ketone. | Zinc (Zn) in acetic acid (AcOH) or FeSO₄/NH₄OH. wikipedia.orgresearchgate.net |
| 3. (Optional) Saponification | If an ester is used and the acid is desired. | NaOH or KOH. |
| 4. (Optional) Decarboxylation | Heating can remove the C2-carboxylic acid group if the unsubstituted indole is desired. wikipedia.org | Heat. |
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org The classical conditions, often requiring temperatures of 200–400 °C with bases like sodium ethoxide, are harsh and may not be suitable for substrates with sensitive functional groups or certain halogen patterns. wikipedia.org
For the synthesis of this compound, the precursor would be an N-oxalyl or similar derivative of 2-amino-3-fluoro-4-chlorotoluene. The high temperatures could potentially lead to decomposition or side reactions.
However, modern variations have significantly improved the scope and mildness of the Madelung synthesis:
Madelung-Houlihan Variation: Utilizes strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25 °C), making the reaction more compatible with various functional groups. wikipedia.org
Smith Modification: Employs organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters. This method is applicable to anilines bearing halide groups. wikipedia.org
Catalytic Versions: Copper-catalyzed methodologies for a Madelung-type synthesis have also been developed, proceeding under milder conditions. semanticscholar.org
These modifications make the Madelung approach a more viable, though still challenging, option for the synthesis of complex halogenated indoles.
| Method | Base | Temperature | Key Features |
| Classical Madelung | NaOEt, K-alkoxides | 200–400 °C | Harsh conditions, limited substrate scope. wikipedia.org |
| Madelung-Houlihan | n-BuLi, LDA | -20 to 25 °C | Milder conditions, broader functional group tolerance. wikipedia.org |
| Smith Modification | Organolithium reagents | Varies | Applicable to N-silylated anilines and esters; tolerates halides. wikipedia.org |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds like indoles, offering high efficiency and functional group tolerance. Palladium, copper, and other metals are frequently used to catalyze key bond-forming reactions in the construction of the indole nucleus.
Palladium catalysts are extensively used in the synthesis of indoles through various cross-coupling and cyclization strategies. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the bicyclic indole framework. While a specific palladium-catalyzed synthesis for this compound is not extensively detailed in the literature, analogous palladium-catalyzed reactions for other substituted indoles provide a strong basis for its synthesis.
One common approach is the palladium-catalyzed intramolecular cyclization of an appropriately substituted aniline derivative. For instance, a starting material like a 2-alkynyl-3-chloro-4-fluoroaniline derivative could undergo a palladium-catalyzed cyclization to form the indole ring. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand to promote the desired transformation.
Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which can be adapted for indole synthesis. This reaction can be used to form a key C-N bond in the indole ring. For example, a suitably substituted o-haloaniline can be coupled with a ketone or an alkyne in a palladium-catalyzed process to construct the indole scaffold.
A general representation of a palladium-catalyzed indole synthesis is the Larock indole synthesis, which involves the reaction of a 2-haloaniline with an alkyne in the presence of a palladium catalyst. This method allows for the formation of a wide range of substituted indoles.
| Catalyst System | General Substrates | Key Transformation | Potential Application for Target Molecule |
| Pd(OAc)₂ / Ligand | o-haloanilines and alkynes | Annulation | Reaction of 2-bromo-3-chloro-4-fluoroaniline (B14130470) with a suitable alkyne precursor for the carboxylic acid group. |
| PdCl₂(PPh₃)₂ / CuI | o-iodoanilines and terminal alkynes | Sonogashira coupling followed by cyclization | Coupling of 2-iodo-3-chloro-4-fluoroaniline with an acetylene (B1199291) bearing a carboxylic acid or ester group. |
| Pd(dba)₂ / Buchwald Ligand | o-haloanilines and ketones | Buchwald-Hartwig amination variant | Reaction of a 2,3-dihalo-4-fluoroaniline derivative with a ketone that can be converted to the 2-carboxylic acid. |
This table presents generalized palladium-catalyzed strategies that could be adapted for the synthesis of this compound based on known indole syntheses.
Copper-catalyzed reactions represent another important class of transformations for the synthesis of indoles. These reactions are often more cost-effective than their palladium-catalyzed counterparts. Copper catalysts can be used in various indole syntheses, including Ullmann-type couplings and Sonogashira couplings.
For the synthesis of this compound, a copper-catalyzed approach could involve the intramolecular cyclization of a suitably functionalized aniline derivative. For example, a 2-ethynyl-3-chloro-4-fluoroaniline derivative could undergo cyclization in the presence of a copper catalyst, such as copper(I) iodide (CuI), to form the indole ring.
The Castro-Stephens coupling, a copper-catalyzed reaction between a cuprous acetylide and an aryl halide, can also be a key step in the synthesis of indole precursors.
| Catalyst | General Substrates | Reaction Type | Potential Application for Target Molecule |
| CuI | o-haloanilines and terminal alkynes | Sonogashira-type coupling and cyclization | Synthesis of a 2-alkynyl-3-chloro-4-fluoroaniline intermediate. |
| Cu₂O | o-haloanilines and β-ketoesters | Ullmann condensation and cyclization | Reaction of 2-bromo-3-chloro-4-fluoroaniline with a β-ketoester to form the indole-2-carboxylate. |
| Cu(OAc)₂ | 2-alkenylanilines | Oxidative cyclization | Cyclization of a pre-formed 2-alkenyl-3-chloro-4-fluoroaniline derivative. |
This table outlines potential copper-catalyzed routes applicable to the synthesis of this compound, based on established copper-catalyzed indole syntheses.
Besides palladium and copper, other transition metals such as rhodium, iridium, and gold have been shown to catalyze the synthesis of substituted indoles. These metals can offer unique reactivity and selectivity profiles.
Rhodium-catalyzed reactions: Rhodium catalysts can be employed in C-H activation and annulation reactions to construct the indole core. For instance, a rhodium catalyst could mediate the reaction of a substituted aniline with an alkyne to form the indole ring.
Iridium-catalyzed reactions: Iridium catalysts have been used for the dehydrogenative cyclization of 2-alkenylanilines to form indoles.
Gold-catalyzed reactions: Gold catalysts are known to activate alkynes towards nucleophilic attack and can be used in the cyclization of 2-alkynylanilines to form indoles.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and improved purity profiles. In the context of indole synthesis, microwave heating has been successfully applied to various classical and modern synthetic methods.
For the synthesis of this compound, microwave assistance could be beneficial in several steps, such as the initial cross-coupling reactions or the final cyclization to form the indole ring. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.
| Reaction Type | Conventional Heating Time | Microwave Heating Time | General Observations |
| Fischer Indole Synthesis | Several hours | Minutes | Significant rate enhancement and often improved yields. |
| Leimgruber-Batcho Indole Synthesis | Hours to days | Minutes to hours | Cleaner reactions with fewer byproducts. |
| Palladium-catalyzed cross-coupling | Hours | Minutes | Increased efficiency and catalyst turnover. |
This table provides a general comparison of reaction times for common indole syntheses under conventional and microwave heating, illustrating the potential benefits of MAOS for the synthesis of the target molecule.
The choice of solvent is a critical aspect of green chemistry. Ideally, reactions should be conducted in the absence of a solvent or in environmentally friendly solvents such as water or ionic liquids.
Solvent-Free Reactions: Performing reactions under solvent-free conditions can significantly reduce waste and simplify product purification. For some indole syntheses, particularly those involving solid-supported reagents or catalysts, solvent-free conditions can be achieved, often in conjunction with microwave irradiation.
Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reactions are not compatible with water, certain transition metal-catalyzed reactions for indole synthesis have been successfully performed in aqueous media.
Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They are considered green solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. Ionic liquids can act as both the solvent and catalyst in some indole syntheses, offering unique reactivity and selectivity.
The application of these green solvent strategies to the synthesis of this compound would require careful selection of reaction conditions and catalysts that are compatible with these solvent systems.
Catalyst Optimization for Sustainability (e.g., Nanocatalysts, Green Catalysts)
The development of environmentally benign catalytic systems is a cornerstone of modern organic synthesis. For the preparation of indole-2-carboxylic acids, significant strides have been made in replacing traditional stoichiometric reagents with more sustainable catalytic alternatives.
Green Catalysts: The classic Fischer indole synthesis, a cornerstone of indole chemistry, traditionally employs strong Brønsted or Lewis acids, which can lead to environmental concerns and side reactions. acs.org Recent innovations have focused on the use of "green" catalysts that are more environmentally friendly and often reusable. For instance, Brønsted acidic ionic liquids have been successfully employed as dual solvent-catalysts for the Fischer indole synthesis, offering high yields and easy separation of the indole products. sruc.ac.uk Another green approach involves the use of solid acid catalysts like phosphomolybdic acid, which has demonstrated high efficacy and recyclability in the one-pot synthesis of indoles. researchgate.net These methods provide a pathway for the synthesis of halogenated indoles by utilizing appropriately substituted phenylhydrazines and pyruvate derivatives, minimizing waste and harsh reaction conditions.
Nanocatalysts: Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio and distinct electronic properties, leading to enhanced catalytic activity and selectivity. nih.gov In the context of indole synthesis, various nanocatalysts have been explored to promote efficiency and sustainability. For example, a Co-doped-Zn nanocatalyst has been reported for the synthesis of bis-indole-2-carboxylic acid methane (B114726) derivatives in an aqueous medium, highlighting an eco-friendly approach. beilstein-journals.org While direct application to this compound is not explicitly detailed, these nanocatalytic systems demonstrate the potential for greener synthesis of functionalized indole-2-carboxylic acids. The use of such catalysts can facilitate key bond-forming reactions under milder conditions, a significant advantage when dealing with sensitive halogenated substrates.
A summary of sustainable catalysts used in indole synthesis is presented below:
| Catalyst Type | Example | Reaction Type | Key Advantages |
| Green Catalyst | Brønsted Acidic Ionic Liquid | Fischer Indole Synthesis | Dual solvent-catalyst, high yields, easy product separation. sruc.ac.uk |
| Green Catalyst | Phosphomolybdic Acid | Fischer Indole Synthesis | High efficacy, recyclability, one-pot synthesis. researchgate.net |
| Nanocatalyst | Co-doped-Zn Nanoparticles | Synthesis of bis-indole-2-carboxylic acid derivatives | Eco-friendly (aqueous medium), high yield. beilstein-journals.org |
Stereoselective and Regioselective Synthesis of Indole Derivatives
The biological activity of indole derivatives is often highly dependent on their specific substitution pattern and stereochemistry. Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.
Stereoselective Synthesis: Chiral indole-2-carboxylic acid derivatives are valuable building blocks in medicinal chemistry. researcher.life The stereoselective synthesis of these compounds can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis. While specific examples for this compound are not prevalent in the literature, general methods for the diastereoselective preparation of substituted indoline-2-carboxylates through catalytic hydrogenation of N-acylindole-2-carboxylates have been established. acs.orgclockss.org These methods often allow for controlled epimerization to access both cis- and trans-diastereomers. The principles of these transformations could be applied to precursors of the target molecule to install chirality at specific positions.
Regioselective Synthesis: The regioselective functionalization of the indole nucleus, particularly at the C6 and C7 positions, can be challenging due to the inherent reactivity of other positions like C3. thieme-connect.com For the synthesis of 6,7-disubstituted indoles, a common strategy involves starting with a pre-functionalized aniline derivative. For instance, the Fischer indole synthesis using a 2-fluoro-3-chlorophenylhydrazine with a pyruvate derivative would, in principle, yield the desired 6-chloro-7-fluoroindole scaffold. researchgate.net Subsequent functionalization at the C2 position to introduce the carboxylic acid group would then be required. Modern C-H activation strategies are also emerging as powerful tools for the direct and regioselective introduction of functional groups onto the indole ring, although their application to such di-halogenated systems requires careful optimization. thieme-connect.com
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. biosynth.com
One-Pot Synthesis: The synthesis of functionalized indole-2-carboxylic acids can be streamlined through one-pot procedures. For example, a one-pot Fischer indole synthesis can be achieved using green catalysts like Brønsted acidic ionic liquids in water. clockss.org This approach allows for the direct conversion of appropriately substituted anilines and keto-acids or their esters into the final indole-2-carboxylic acid derivatives. A hypothetical one-pot synthesis of this compound could involve the reaction of 2-fluoro-3-chlorophenylhydrazine with pyruvic acid in the presence of a suitable green catalyst.
Multicomponent Reactions: MCRs are powerful tools for the rapid generation of molecular diversity. biosynth.com Several MCRs have been developed for the synthesis of functionalized indoles. thieme-connect.com A notable example is the Ugi-type multicomponent reaction, which can be employed to synthesize indole carboxamide amino amides from aldehydes, amines, isocyanides, and indole-N-carboxylic acids. beilstein-journals.org While a direct MCR for the synthesis of this compound is not explicitly reported, the principles of MCRs can be applied to construct the core indole structure with the desired functionalities in a convergent and efficient manner. For instance, a multicomponent approach could be envisioned where a substituted aniline, a carbonyl compound, and an isocyanide are reacted to form a precursor that can then be cyclized to the desired indole-2-carboxylic acid derivative. cymitquimica.com
The following table summarizes the key features of these advanced synthetic strategies:
| Synthetic Strategy | Description | Potential Application for this compound |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolation of intermediates. | Direct synthesis from 2-fluoro-3-chlorophenylhydrazine and pyruvic acid using a green catalyst. |
| Multicomponent Reactions | Three or more reactants combine in a single reaction to form a product that contains portions of all reactants. | Convergent synthesis of the functionalized indole core from simple precursors. biosynth.comcymitquimica.com |
Iii. Chemical Reactivity and Transformative Potential
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is a highly reactive aromatic system, readily undergoing electrophilic aromatic substitution. The presence of the nitrogen atom's lone pair of electrons significantly increases the electron density of the pyrrole (B145914) ring, making it more susceptible to electrophilic attack than the benzene (B151609) ring.
Halogenation: Introduction of a halogen (e.g., Br, Cl, I) at the C-3 position.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.
| Reaction | Reagents | Expected Product at C-3 |
| Bromination | Br2, NBS | Bromo |
| Nitration | HNO3/H2SO4 | Nitro |
| Vilsmeier-Haack | POCl3, DMF | Formyl |
| Mannich Reaction | CH2O, R2NH | Aminomethyl |
This table presents potential C-3 functionalization reactions based on general indole reactivity.
Functionalization at the C-2 position is less common due to the preferential attack at C-3. However, if the C-3 position is blocked, electrophilic substitution can occur at C-2. The presence of the carboxylic acid group at C-2 in the title compound makes further electrophilic substitution at this position highly unlikely.
Electrophilic substitution on the benzene ring (C-4, C-5, C-6, C-7) is generally less favorable than on the pyrrole ring. The existing chlorine and fluorine atoms at C-6 and C-7 are deactivating groups, further reducing the reactivity of the benzene portion of the indole. However, they are also ortho-, para-directing. In this molecule, the C-5 position is para to the chlorine atom and meta to the fluorine atom. Therefore, under forcing conditions, electrophilic substitution might be directed to the C-5 position. The regioselectivity of such reactions on di-substituted indolynes has been a subject of study, revealing complex patterns influenced by the electronic nature of the substituents. Research on the C-H functionalization of the six-membered ring of indole systems has shown that regioselective reactions at positions C-4, C-5, C-6, and C-7 can be achieved, often through transition metal catalysis.
Nucleophilic Substitution Reactions Involving Chlorine and Fluorine Moieties
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In 6-chloro-7-fluoro-1H-indole-2-carboxylic acid, the chlorine and fluorine atoms are located on the benzene ring.
The indole nucleus itself is electron-rich and does not strongly activate the benzene ring towards nucleophilic attack. The carboxylic acid at C-2 is an electron-withdrawing group, but its influence on the C-6 and C-7 positions is attenuated by distance. Therefore, direct nucleophilic displacement of the chlorine or fluorine atoms is expected to be challenging under standard SNAr conditions.
However, certain modern synthetic methods, such as those involving transition metal catalysis or the formation of aryne intermediates, could potentially facilitate the substitution of these halogens. In the context of SNAr, fluorine can sometimes be a better leaving group than chlorine, a counterintuitive trend that is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus more susceptible to the
Reactions at the Carboxylic Acid Functionality
Reduction and Oxidation Pathways
The indole ring system is susceptible to both reduction and oxidation under appropriate conditions, leading to a variety of derivatives.
Reduction: The indole nucleus of indole-2-carboxylic acids can be reduced to the corresponding indoline (2,3-dihydroindole) derivatives. A common method for this transformation is the use of dissolving metal reductions, such as with sodium or lithium in liquid ammonia (B1221849). This approach has been successfully applied to various indole-2-carboxylic acids and their esters to yield indoline-2-carboxylic acids. While specific studies on this compound are not extensively documented, the general applicability of this method suggests a viable pathway to its indoline derivative. The reaction proceeds by the addition of electrons and protons to the indole ring, breaking the aromaticity of the five-membered ring.
Oxidation: The oxidation of indole-2-carboxylic acids can lead to a range of products depending on the oxidant and reaction conditions. Electrochemical oxidation of indole-2-carboxylic acid has been shown to yield a complex mixture of products, including 2,4-, 2,6-, and 2,7-dioxindoles, as well as carbon-oxygen-carbon and carbon-carbon linked dimers. The electron-rich nature of the indole ring makes it susceptible to oxidation, and the initial step often involves the formation of a radical cation. For this compound, the presence of electron-withdrawing groups is expected to make the indole ring less susceptible to oxidation compared to unsubstituted indole-2-carboxylic acid. However, under sufficiently strong oxidizing conditions, similar transformations leading to oxindole and dimeric structures are plausible.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Reduction | Lithium or Sodium in liquid ammonia | 6-chloro-7-fluoroindoline-2-carboxylic acid |
| Oxidation (Electrochemical) | Controlled potential electrolysis | Dioxindole derivatives, Dimers |
Indole N-H Functionalization and Derivatization
The nitrogen atom of the indole ring in this compound is a key site for functionalization, allowing for the introduction of various substituents to modulate the compound's properties. Due to the acidity of the N-H proton, deprotonation with a suitable base facilitates subsequent reactions with electrophiles.
A notable example of N-H functionalization is the N-alkylation of the corresponding ethyl ester, this compound ethyl ester. This reaction is a critical step in the synthesis of more complex molecules, such as piperazine derivatives. The N-alkylation is typically achieved by treating the indole ester with a base to generate the indolide anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.
Table of N-Alkylation Reaction:
| Starting Material | Reagent | Product |
| This compound ethyl ester | (S)-5-methyl-2,2-dioxo- nih.govbeilstein-journals.orgbeilstein-journals.orgoxathiazolidine-3-carboxylic acid tert-butyl ester | N-alkylated this compound ethyl ester derivative |
This derivatization highlights the utility of the indole nitrogen as a handle for constructing more elaborate molecular architectures. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.
Radical Reactions and Photochemical Transformations
The electron-deficient nature of the this compound ring system influences its reactivity in radical and photochemical reactions.
Radical Reactions: In contrast to electrophilic substitution which typically occurs at the C3 position of electron-rich indoles, radical additions to electron-deficient indoles have been shown to proceed with high regioselectivity at the C2 position. This is attributed to the formation of a more stable radical intermediate. Therefore, it is anticipated that this compound would undergo radical additions, such as alkylation, preferentially at the C2 position, displacing the carboxylic acid group or leading to addition-elimination products.
Photochemical Transformations: Photochemical reactions offer a powerful tool for the functionalization of indoles. Light-driven, metal-free C-H alkylation of indoles has been demonstrated using α-iodosulfones in the presence of a sacrificial donor. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org This process involves the formation of reactive alkyl radicals that can then undergo homolytic aromatic substitution on the indole ring. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org Given the presence of C-H bonds on the aromatic ring of this compound, this type of photochemical transformation could potentially be employed to introduce alkyl groups at various positions, further expanding its chemical diversity. The regioselectivity of such reactions would be influenced by the electronic and steric effects of the existing substituents.
| Reaction Type | Key Features | Expected Reactivity of this compound |
| Radical Addition | Preferential reaction at the C2 position for electron-deficient indoles. | Potential for C2-functionalization via radical intermediates. |
| Photochemical C-H Alkylation | Light-driven, metal-free method for introducing alkyl groups. | Susceptible to C-H functionalization on the benzene ring. |
Iv. Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of "6-chloro-7-fluoro-1H-indole-2-carboxylic acid" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.
While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on data from closely related indole-2-carboxylic acid derivatives. nih.govmdpi.comchemicalbook.com The electron-withdrawing effects of the chlorine and fluorine atoms, along with the carboxylic acid group, will significantly influence the electronic environment of the indole (B1671886) core.
¹H NMR: The proton spectrum is expected to show distinct signals for the indole N-H proton, the C3-H proton, and the two aromatic protons on the benzene (B151609) ring (C4-H and C5-H). The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 11.0 ppm) due to its acidic nature. mdpi.comchemicalbook.com The C3-H proton will likely be a singlet or a narrow doublet in the region of δ 7.0-7.5 ppm. The aromatic protons at C4 and C5 will appear as doublets, with their coupling constant (J) reflecting their ortho relationship. The fluorine at C7 will introduce additional long-range couplings to nearby protons, particularly C5-H.
¹³C NMR: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the δ 160-170 ppm region. mdpi.com The aromatic and heterocyclic carbons will resonate in the approximate range of δ 100-140 ppm. The carbons directly attached to the electronegative halogen atoms (C6 and C7) will exhibit characteristic shifts and C-F coupling. Specifically, C7 will appear as a doublet with a large one-bond ¹J(C,F) coupling constant.
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C7 position. The chemical shift of this signal is sensitive to the electronic environment. Coupling to nearby protons, particularly C5-H and C4-H (through multiple bonds), would be observable, providing further structural confirmation. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
| N1-H | > 11.0 | - | Broad Singlet |
| C2 | - | ~127-130 | Quaternary |
| C3 | ~7.1 - 7.4 | ~108-112 | Singlet |
| C3a | - | ~127-130 | Quaternary |
| C4 | ~7.6 - 7.8 | ~122-125 | Doublet |
| C5 | ~7.1 - 7.3 | ~120-123 | Doublet of Doublets (due to H-4 and F-7 coupling) |
| C6 | - | ~115-120 | Quaternary, affected by Chlorine |
| C7 | - | ~135-145 | Doublet (due to ¹J(C,F) coupling) |
| C7a | - | ~137-140 | Quaternary |
| COOH | ~12.0 - 13.0 | ~162-165 | Broad Singlet |
To definitively assign all signals and confirm the connectivity, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, a key correlation would be observed between the aromatic protons H4 and H5, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the signals for the C3/H3, C4/H4, and C5/H5 pairs.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, irrespective of whether they are J-coupled. This can provide valuable information about the molecule's conformation. For example, a NOESY correlation between H5 and the fluorine at C7 could be possible, depending on the spatial proximity.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
Although a crystal structure for this compound has not been reported, the structure of the related compound 6-fluoro-1H-indole-3-carboxylic acid offers significant insights. nih.gov In the solid state, indole carboxylic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds. nih.gov These dimers are then further linked by N-H···O hydrogen bonds between the indole N-H of one dimer and a carbonyl oxygen of an adjacent dimer.
The planar indole ring system is expected to be nearly coplanar. The presence of the halogen substituents may influence the crystal packing through halogen bonding or other non-covalent interactions. The analysis would also reveal the planarity of the indole ring system and the torsion angle of the carboxylic acid group relative to the ring.
Table 2: Crystallographic Data for the Analogous Compound 6-Fluoro-1H-indole-3-carboxylic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₆FNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0054 (14) |
| b (Å) | 11.699 (2) |
| c (Å) | 9.2947 (19) |
| β (°) | 104.15 (3) |
| Volume (ų) | 738.7 (3) |
| Z | 4 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₅ClFNO₂. biosynth.comcymitquimica.com
HRMS analysis, typically using electrospray ionization (ESI), would determine the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with very high precision (typically to four or five decimal places). The experimentally measured mass is then compared to the theoretically calculated exact mass. A close match (usually within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique is invaluable for verifying the identity and purity of the synthesized compound. nih.gov
Table 3: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M] | C₉H₅³⁵ClFNO₂ | 212.9993 |
| [M+H]⁺ | C₉H₆³⁵ClFNO₂⁺ | 214.0071 |
| [M-H]⁻ | C₉H₄³⁵ClFNO₂⁻ | 211.9915 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by characteristic absorptions of the carboxylic acid and indole moieties. spectroscopyonline.com
O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. spectroscopyonline.com
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the indole ring.
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is expected for the carbonyl stretching of the conjugated carboxylic acid. spectroscopyonline.com
C=C and C-N Stretches: Aromatic C=C stretching vibrations will appear in the 1450-1620 cm⁻¹ region.
C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending of the carboxylic acid will result in strong bands in the 1210-1440 cm⁻¹ region.
C-Cl and C-F Stretches: Vibrations involving the carbon-halogen bonds will appear in the fingerprint region, typically below 1100 cm⁻¹ for C-F and below 800 cm⁻¹ for C-Cl.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is typically a strong band in the Raman spectrum. The aromatic ring vibrations often give rise to strong and sharp Raman signals, which can be useful for structural characterization.
Table 4: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) |
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| N-H stretch | 3300 - 3400 | Moderate |
| C-H stretch (aromatic) | 3000 - 3100 | Moderate |
| C=O stretch | 1680 - 1710 | Strong |
| C=C stretch (aromatic) | 1450 - 1620 | Moderate to Strong |
| C-O stretch / O-H bend | 1210 - 1440 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
| C-Cl stretch | 600 - 800 | Moderate |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives
The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral substituent on the indole nitrogen or at another position, chiroptical spectroscopic techniques would be indispensable for their stereochemical analysis.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides a wealth of stereochemical information from the vibrational transitions of the molecule. Like ECD, the comparison of experimental VCD spectra with those predicted from quantum chemical calculations is a powerful method for determining the absolute configuration of chiral molecules.
These techniques would be crucial for the characterization of any non-racemic, chiral derivatives of this compound, providing definitive proof of their enantiomeric purity and absolute stereochemistry.
V. Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for analyzing molecules of pharmaceutical interest. DFT calculations for 6-chloro-7-fluoro-1H-indole-2-carboxylic acid can elucidate its fundamental geometric and electronic characteristics.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, or its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. A common approach involves using functionals like B3LYP with a basis set such as 6-311++G(d,p) researchgate.netnih.gov.
Conformational analysis is particularly important for the carboxylic acid group, which can rotate relative to the indole (B1671886) ring. Potential energy scans, performed by systematically varying the relevant dihedral angles, can identify the most stable conformer and any energy barriers to rotation nih.gov. In similar heterocyclic carboxylic acids, intramolecular hydrogen bonds between the carboxylic proton and a nearby heteroatom or substituent can significantly influence the preferred conformation and planarity of the molecule nih.govmdpi.com. For this compound, the geometry is expected to be largely planar, with the substituents influencing the electronic distribution and minor geometric parameters nih.gov.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar indole structures. Actual values would require specific calculations for this molecule.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-O | ~1.35 Å | |
| C-Cl | ~1.74 Å | |
| C-F | ~1.36 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | O=C-O | ~122° |
| C-C-Cl | ~120° | |
| C-C-F | ~119° | |
| Dihedral Angle | C-C-C=O | ~0° or ~180° |
DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts researchgate.netmdpi.com. By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. These predicted frequencies, when appropriately scaled, typically show good agreement with experimental data and allow for the precise assignment of vibrational modes, such as N-H stretching, C=O stretching of the carboxylic acid, and vibrations involving the C-Cl and C-F bonds researchgate.netmdpi.com.
Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts researchgate.net. These theoretical values serve as a powerful tool for confirming the chemical structure and interpreting experimental NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule, often related to π-π* transitions within the indole ring system researchgate.netmdpi.com.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions youtube.com. The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity youtube.com.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity science.gov. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the carboxylic acid group and the halogen-substituted benzene (B151609) ring portion. Analysis of the spatial distribution of these orbitals helps identify the most probable sites for electrophilic and nucleophilic attack researchgate.net.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interactions
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment (e.g., in explicit water at a constant temperature and pressure) acs.orgrsc.org.
When studying a potential drug candidate like this compound, MD simulations are crucial for assessing the stability of its complex with a biological target, such as an enzyme nih.gov. A typical simulation runs for tens to hundreds of nanoseconds nih.govnih.gov. Key analyses include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and remains stable throughout the simulation nih.gov.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible or rigid regions of the protein. Significant changes in RMSF upon ligand binding can indicate which parts of the protein are most affected by the interaction nih.gov.
Protein-Ligand Contacts: MD simulations allow for the detailed monitoring of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time. The persistence of these contacts is a strong indicator of binding stability acs.orgnih.gov.
These simulations provide a more realistic assessment of the binding event than static models, revealing the dynamic nature of the protein-ligand recognition process rsc.org.
Molecular Docking Studies for Binding Mode Prediction (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein) to form a stable complex researchgate.net. This method is fundamental in drug discovery for predicting the binding mode and affinity of a ligand within a target's active site.
For this compound, docking studies can be performed against various potential targets. The indole-2-carboxylic acid scaffold is a known inhibitor of enzymes like HIV-1 integrase mdpi.comrsc.org. In such cases, the binding mechanism often involves a specific pharmacophore:
Metal Chelation: The carboxylic acid group, in conjunction with the indole nitrogen or other nearby atoms, can form a chelating triad (B1167595) that coordinates with essential metal ions (e.g., Mg²⁺) in the enzyme's active site mdpi.comrsc.org. This interaction is often critical for inhibitory activity.
Hydrophobic and π-π Interactions: The planar indole ring system is well-suited to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like tyrosine or phenylalanine) in the binding pocket mdpi.comrsc.org.
Substituent Effects: The chloro and fluoro substituents at the 6- and 7-positions can modulate the binding. They can alter the electronic properties of the indole ring, influencing stacking interactions, or participate in specific halogen bonds or other polar contacts with the protein, potentially enhancing binding affinity and selectivity.
Docking algorithms score different binding poses based on force fields, providing a quantitative estimate of binding affinity (e.g., in kcal/mol), which helps in prioritizing compounds for further study nih.gov.
Table 2: Typical Protein-Ligand Interactions for the Indole-2-Carboxylic Acid Scaffold
| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |
| Metal Ion Chelation | Carboxylic acid, Indole N-H | Aspartate, Glutamate |
| Hydrogen Bonding | Carboxylic acid (donor/acceptor), N-H (donor) | Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Indole ring system | Tyrosine, Phenylalanine, Tryptophan, Histidine |
| Hydrophobic Interactions | Indole ring system | Leucine, Isoleucine, Valine, Alanine |
| Halogen Bonding | Chlorine, Fluorine atoms | Carbonyl oxygens, Electron-rich residues |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Beyond structural and electronic properties, quantum chemical calculations, particularly using DFT, are invaluable for elucidating reaction mechanisms. These methods can map the entire potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states acs.org.
By calculating the energies of these stationary points, key thermodynamic and kinetic parameters can be determined:
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.
Reaction Energy (ΔErxn): The energy difference between the products and reactants indicates whether a reaction is exothermic or endothermic.
These calculations can be applied to understand the synthetic pathways to this compound, predict potential side products, or investigate its metabolic fate by modeling potential enzymatic reactions. This mechanistic insight provides a theoretical foundation for optimizing reaction conditions and understanding the molecule's chemical stability and transformations.
Vi. Molecular and Mechanistic Biological Investigations Excluding Clinical Data
Target Identification and Validation in Relevant Biological Systems
There is no publicly available scientific literature that identifies or validates specific biological targets for 6-chloro-7-fluoro-1H-indole-2-carboxylic acid. While the indole-2-carboxylic acid scaffold is present in compounds with known biological activities, the specific effects of the 6-chloro and 7-fluoro substitutions on target engagement have not been documented for this particular molecule.
Enzyme Inhibition and Activation Mechanisms
No studies detailing the effects of this compound on enzyme activity have been found in the public domain. Research into its potential as an enzyme inhibitor or activator has not been published.
Kinetic Characterization of Enzyme Modulation
In the absence of any identified enzyme targets, there is no available data on the kinetic characterization of enzyme modulation by this compound.
Allosteric Modulation Studies
There are no published studies investigating the potential for this compound to act as an allosteric modulator of any enzyme or receptor.
Receptor Binding Affinity and Selectivity Profiling
Scientific literature lacks any data on the receptor binding affinity and selectivity profile of this compound. No studies have been published that screen this compound against a panel of receptors to determine its binding characteristics.
Ligand-Receptor Interaction Analysis (e.g., Salt Bridges, Hydrophobic Interactions)
As no specific receptor binding has been identified for this compound, there are no corresponding analyses of its ligand-receptor interactions, such as the formation of salt bridges or hydrophobic interactions.
Gene Expression Modulation Studies
Generating content for these topics would require speculation based on related but distinct chemical structures, which would violate the core instruction to focus solely on this compound and to base the article on detailed and specific research findings. Without dedicated studies on its interactions with cellular pathways, molecular targets, or its effects on gene expression, a scientifically rigorous analysis as requested cannot be constructed. Further research is required to elucidate the specific biological profile of this compound.
Vii. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Positional and Substituent Effects on Biological Activity
The exploration of structure-activity relationships (SAR) for this class of compounds has revealed that modifications at the C-2, C-3, C-6, C-7, and N-1 positions of the indole (B1671886) ring significantly impact their interaction with biological targets.
The presence and position of halogen atoms on the benzene (B151609) portion of the indole nucleus are critical determinants of biological activity. Halogens, being electron-withdrawing and lipophilic, can influence the electronic properties of the aromatic system and affect how the molecule binds to its target receptor.
In studies of indole derivatives as inhibitors of various enzymes and receptors, the specific pattern of halogenation has been shown to be crucial. For instance, in a series of synthetic cannabinoids with an indole core, the position of a chlorine atom was found to substantially affect binding affinity for the human CB1 receptor. mdpi.com Derivatives with chlorine at the C-6 and C-7 positions largely retained high binding affinities compared to the non-chlorinated parent compound, whereas substitutions at the C-4 and C-5 positions were detrimental to binding. mdpi.com This suggests that the C-6 and C-7 positions are more tolerant of bulky, electron-withdrawing substituents.
Specifically for indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C-6 position was found to enhance inhibitory activity. mdpi.comresearchgate.net This improvement is attributed to effective π–π stacking interactions with viral DNA. researchgate.netnih.gov Similarly, in the context of CysLT1 antagonists, fluorine-substituted derivatives demonstrated greater potency than their chlorine-substituted counterparts. nih.gov
Table 1: Effect of Halogen Position on hCB1 Receptor Binding Affinity for Chloroindole Analogues of MDMB-CHMICA
| Position of Chlorine | Relative hCB1 Binding Affinity |
|---|---|
| C-2 | High |
| C-4 | Low |
| C-5 | Low |
| C-6 | High |
| C-7 | High |
Data sourced from competitive radioligand binding assays. mdpi.com
The carboxylic acid group at the C-2 position is a key pharmacophore in many biologically active indole-2-carboxylic acids. Its ability to act as a hydrogen bond donor and acceptor, and to chelate metal ions, is often essential for target binding.
In the development of HIV-1 integrase strand transfer inhibitors (INSTIs), the C-2 carboxyl group plays a vital role in chelating the two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov This interaction is a cornerstone of the inhibitory mechanism for this class of compounds.
Studies on 3-acylindole-2-carboxylic acids as inhibitors of cytosolic phospholipase A2 (cPLA2) have shown that replacing the C-2 carboxylic acid group with an acetic or propionic acid substituent leads to a decrease in inhibitory potency. nih.gov This highlights the importance of the carboxylic acid's specific placement and orientation directly on the indole ring for optimal activity. nih.gov The necessity of the carboxylic acid function was also confirmed in a series of CysLT1 receptor antagonists. nih.gov
Table 2: Impact of C-2 Carboxylic Acid Modification on cPLA2 Inhibition
| C-2 Moiety | Inhibitory Potency |
|---|---|
| Carboxylic Acid | Optimal |
| Acetic Acid | Decreased |
| Propionic Acid | Decreased |
Based on SAR studies of 3-acylindole-2-carboxylic acids. nih.gov
The nitrogen atom at the N-1 position of the indole ring provides another site for structural modification. Substituents at this position can influence the molecule's lipophilicity, steric profile, and potential for additional binding interactions.
In the context of cPLA2 inhibitors, the introduction of long alkyl chains (eight or more carbons) at the N-1 position resulted in a loss of activity. nih.gov However, functionalizing the terminus of such a chain with a carboxylic acid moiety was found to significantly increase inhibitory potency, suggesting the exploitation of a secondary binding site. nih.gov
The C-3 position of the indole nucleus is a common site for introducing diverse side chains to modulate activity and selectivity. The functionalization of the indole core often occurs at the N-1, C-2, and C-3 positions. researchgate.net
For HIV-1 integrase inhibitors, introducing a long branch on the C-3 position of the indole core was shown to markedly increase inhibitory activity. mdpi.comnih.gov Binding mode analysis revealed that this C-3 side chain extends into a hydrophobic pocket near the integrase active site, improving interactions with key amino acid residues. mdpi.comnih.gov
In studies of 3-acylindole-2-carboxylic acids, enzyme inhibition was found to be optimal when the acyl residue at C-3 had a chain length of 12 or more carbons, indicating that a long, lipophilic chain at this position is favorable for binding to cPLA2. nih.gov
Stereochemical Influence on Activity and Binding
Stereochemistry can play a profound role in the biological activity of chiral molecules, dictating how they fit into the three-dimensional architecture of a receptor or enzyme active site. For conformationally restricted analogues of quinolone-3-carboxylic acids, a class of compounds with some structural similarities to indoles, stereoisomerism significantly impacts antibacterial activity. It was observed that Z-isomers exhibited 2- to 32-fold more potent in vitro antibacterial activity than the corresponding E-isomers, highlighting the critical influence of spatial arrangement on biological function. nih.gov While specific stereochemical studies on 6-chloro-7-fluoro-1H-indole-2-carboxylic acid were not found, these findings underscore the principle that the precise 3D orientation of substituents is a key factor in determining ligand-receptor interactions and subsequent biological response.
Conformational Flexibility and Ligand-Receptor Fit
In the case of certain antibacterial quinolone derivatives, it was hypothesized that a specific, conformationally restricted analogue mimicked the active conformer of a more flexible parent drug, leading to comparable in vitro activity and DNA gyrase inhibition. nih.gov This suggests that pre-organizing a molecule into its bioactive conformation can enhance its potency. The indole nucleus itself is a relatively planar and rigid structure, but the substituents at the C-2, C-3, and N-1 positions can possess significant conformational flexibility. The interplay between the rigid core and flexible side chains ultimately defines the molecule's shape and its ability to adapt to the topology of a binding site, which is a critical aspect of its mechanism of action.
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
In the endeavor of drug discovery, lead optimization is a critical phase where a promising hit compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. To guide this multifaceted process, medicinal chemists increasingly rely on efficiency metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE), also known as Ligand Lipophilicity Efficiency (LLE). wikipedia.orgyoutube.com These metrics provide a quantitative assessment of how effectively a compound utilizes its size and lipophilicity to achieve its biological activity. sciforschenonline.orgnih.gov This allows for a more rational approach to optimizing lead compounds, steering away from the simple pursuit of potency which can often lead to molecules with undesirable physicochemical properties, a phenomenon sometimes referred to as "molecular obesity". sciforschenonline.org
Ligand Efficiency (LE)
Ligand efficiency is a measure of the binding energy per non-hydrogen atom (heavy atom) of a ligand. wikipedia.org It is a valuable tool for comparing compounds of different sizes and helps in identifying fragments or hits that have a favorable binding interaction with the target protein relative to their size. mtak.hu A higher LE value is generally desirable, as it suggests a more efficient binding mode. wikipedia.org The formula for calculating Ligand Efficiency is as follows:
LE = - (ΔG) / N
Where:
ΔG is the Gibbs free energy of binding, which can be calculated from the binding affinity (e.g., Ki, Kd, or IC50).
N is the number of non-hydrogen atoms in the molecule.
An alternative, more practical formula is:
LE = 1.4 * pPotency / N
Where:
pPotency is the negative logarithm of the potency measurement (e.g., pIC50, pKi).
N is the number of non-hydrogen atoms.
Lipophilic Efficiency (LipE or LLE)
Lipophilic efficiency relates the potency of a compound to its lipophilicity, typically measured as logP or logD. wikipedia.org Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net While a certain degree of lipophilicity is necessary for a drug to cross biological membranes, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org LipE helps in optimizing potency while controlling the lipophilicity of the compound. researchgate.net A higher LipE value indicates a more favorable balance between potency and lipophilicity. wikipedia.org The formula for calculating Lipophilic Efficiency is:
LipE = pPotency - logP
Where:
pPotency is the negative logarithm of the potency measurement (e.g., pIC50, pKi).
logP is the logarithm of the partition coefficient between octanol (B41247) and water.
Hypothetical Lead Optimization of this compound
To illustrate the application of these metrics, a hypothetical lead optimization study starting from this compound as the lead compound is presented below. The following table shows a series of hypothetical analogs and their calculated LE and LipE values.
Table 1: Hypothetical Data for Lead Optimization
| Compound ID | Structure | Potency (IC50, nM) | pIC50 | cLogP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
|---|---|---|---|---|---|---|---|
| Lead | This compound | 500 | 6.30 | 3.5 | 14 | 0.63 | 2.80 |
| Analog 1 | 6-chloro-7-fluoro-1-methyl-1H-indole-2-carboxylic acid | 400 | 6.40 | 3.8 | 15 | 0.60 | 2.60 |
| Analog 2 | 6-chloro-7-fluoro-1H-indole-2-carboxamide | 300 | 6.52 | 3.0 | 14 | 0.65 | 3.52 |
| Analog 3 | 6-chloro-7-fluoro-N-methyl-1H-indole-2-carboxamide | 150 | 6.82 | 3.3 | 15 | 0.64 | 3.52 |
| Analog 4 | 6-amino-7-fluoro-1H-indole-2-carboxylic acid | 800 | 6.10 | 2.8 | 14 | 0.61 | 3.30 |
| Analog 5 | 6-cyano-7-fluoro-1H-indole-2-carboxylic acid | 250 | 6.60 | 3.2 | 15 | 0.62 | 3.40 |
Analysis of the Hypothetical Data:
Lead Compound: The initial lead, this compound, has a moderate potency and a relatively high cLogP, resulting in a modest LipE of 2.80.
Analog 1: Methylation of the indole nitrogen slightly decreases both LE and LipE. This modification increases lipophilicity without a proportional increase in potency, making it an undesirable change.
Analog 2: Conversion of the carboxylic acid to a primary amide improves potency and reduces lipophilicity. This leads to a significant increase in LipE to 3.52, suggesting a more optimal balance of properties. The LE also slightly improves.
Analog 3: N-methylation of the amide in Analog 3 further enhances potency while maintaining a favorable LipE. This indicates that this substitution is well-tolerated and contributes positively to the binding affinity without a significant lipophilicity penalty.
Analog 4: Replacing the chloro group with an amino group decreases potency and lipophilicity. While the LipE is improved compared to the lead, the significant loss in potency makes this a less attractive path for optimization.
Analog 5: The introduction of a cyano group for the chloro substituent improves potency and results in a favorable LipE of 3.40. This suggests that an electron-withdrawing group at this position could be beneficial for activity.
Based on this hypothetical analysis, Analog 2 and Analog 3 appear to be the most promising candidates for further development. They demonstrate improved potency and a more favorable lipophilic efficiency compared to the original lead compound. These metrics would guide the medicinal chemist to focus on modifications around the carboxamide group to further refine the compound's properties.
Viii. Synthesis and Mechanistic Evaluation of Analogues and Derivatives
Design Principles for Novel 6-chloro-7-fluoro-1H-indole-2-carboxylic acid Analogues
The rational design of new analogues is predicated on understanding the potential molecular interactions between the indole (B1671886) scaffold and its biological targets. For many enzymes, the indole-2-carboxylic acid motif serves as a crucial pharmacophore. Key design principles include:
Metal Chelation: The arrangement of the indole nitrogen and the C2-carboxyl group is capable of forming a bidentate chelate with divalent metal cations, such as Mg²⁺, which are often found as cofactors in the active sites of enzymes like HIV-1 integrase. mdpi.comnih.govrsc.org This interaction can be a primary anchor for the molecule within the binding pocket. The inherent electron-withdrawing properties of the chlorine and fluorine atoms at positions 6 and 7 can modulate the electron density of the indole ring system, potentially influencing the strength of this chelation.
π-π Stacking and Hydrophobic Interactions: The aromatic indole core provides a platform for π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) or DNA bases within a target's active site. nih.govrsc.org Modifications, particularly on the benzenoid portion of the indole, can be designed to enhance these interactions. Furthermore, introducing lipophilic or extended side chains, for instance at the C3 position, can improve engagement with hydrophobic cavities adjacent to the primary binding site, thereby increasing affinity and potency. mdpi.com
Structure-Activity Relationship (SAR)-Guided Design: A foundational principle is the systematic exploration of the SAR. This involves introducing a variety of substituents at different positions on the indole scaffold to probe the steric, electronic, and lipophilic requirements for optimal biological activity. For example, studies on related indole series have shown that small, electron-donating groups at certain positions can be favorable for potency, whereas electron-withdrawing groups may be detrimental. nih.gov The design of novel analogues of this compound would build upon its existing substitution pattern to explore these relationships further.
Bioisosteric Replacement: This strategy involves replacing specific functional groups with others that have similar physicochemical properties. The goal is to improve the molecule's potency, selectivity, or pharmacokinetic profile. For the this compound scaffold, one might consider replacing the chlorine atom with a trifluoromethyl group to alter electronic effects and lipophilicity, or modifying the carboxylic acid to a tetrazole to maintain an acidic pKa while potentially improving metabolic stability and cell permeability.
Diverse Synthetic Strategies for Derivatization
The chemical versatility of the indole ring system allows for a multitude of synthetic modifications, enabling the creation of extensive compound libraries for biological screening.
Derivatization of the indole core can be achieved at several positions, with each modification potentially altering the compound's biological profile.
N1-Position: The indole nitrogen can be readily functionalized through alkylation or arylation reactions. For instance, treatment with an appropriate alkyl halide in the presence of a base allows for the introduction of various substituents, which can modulate the compound's lipophilicity and hydrogen bonding capacity. mdpi.com
C3-Position: The C3 position is nucleophilic and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, can introduce a formyl group at this position. nih.gov This aldehyde can then serve as a versatile handle for further modifications, such as reduction to a hydroxymethyl group, which can be etherified to introduce extended side chains designed to probe hydrophobic pockets in target enzymes. mdpi.comnih.gov
C4-, C5-, and C6-Positions: Modern cross-coupling reactions are instrumental in modifying the benzenoid ring. Palladium-catalyzed reactions like the Buchwald-Hartwig amination can be used to introduce a wide array of amine substituents at a halogenated position, such as C6. nih.gov Similarly, Suzuki-Miyaura cross-coupling can be employed to form new carbon-carbon bonds, decorating the indole ring with aryl or alkyl groups. nih.gov Direct C-H functionalization offers a more atom-economical approach to arylate specific positions on the indole's benzene (B151609) ring, often guided by the directing effect of the existing carboxylic acid group. nih.gov
A summary of potential functionalization reactions is presented below.
| Position | Reaction Type | Example Reagents | Potential Outcome |
| N1 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Modulate lipophilicity and H-bonding |
| C3 | Vilsmeier-Haack | POCl₃, DMF | Introduction of a formyl group for further derivatization |
| C6 | Buchwald-Hartwig Amination | Substituted amine, Pd catalyst | Introduction of diverse amine functionalities |
| C5/C6 | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | C-C bond formation, introduction of aryl/alkyl groups |
The carboxylic acid at the C2 position is a key interaction point and a prime site for derivatization to modulate properties such as cell permeability, metabolic stability, and pro-drug potential.
Esterification: The synthesis of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic catalysis or by using a coupling agent. These reactions can produce a range of alkyl or aryl esters. nih.gov Esters often function as pro-drugs, which are inactive until hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This can improve the oral bioavailability of the parent compound.
Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation is one of the most common in medicinal chemistry and is typically facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or HATU. nih.govmdpi.com The resulting amides are generally more metabolically stable than esters and offer a wide scope for introducing new chemical functionalities and interaction points. The aminolysis of esters, while often a more challenging reaction, can also be used to form amides, sometimes employing microwave irradiation or specific catalysts to drive the reaction. google.com
In Vitro Biological Screening Methodologies for Mechanistic Insight
To understand the biological activity and mechanism of action of newly synthesized analogues, a tiered approach to in vitro screening is employed.
Biochemical Assays: These assays directly measure the effect of a compound on its purified molecular target, such as an enzyme or receptor. For instance, if the target is an enzyme like HIV-1 integrase, an in vitro strand-transfer assay would be used to determine the compound's IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov Such assays are crucial for confirming direct target engagement and for establishing a baseline SAR.
Cell-Based Assays: These assays assess the compound's activity in a more biologically relevant context. This includes evaluating the ability of analogues to inhibit viral replication in infected host cells (e.g., for HIV) or to kill parasites within host cells (e.g., for Trypanosoma cruzi). nih.govacs.org Cell-based assays provide an EC₅₀ value (the concentration required for 50% of the maximum effect).
Cytotoxicity and Selectivity: It is essential to assess a compound's toxicity towards host cells. This is typically done in parallel with efficacy assays using non-cancerous cell lines (e.g., Vero cells) or primary cells to determine the CC₅₀ (the concentration that causes 50% cytotoxicity). acs.org The ratio of cytotoxicity to efficacy (CC₅₀/EC₅₀) provides the selectivity index (SI), a critical parameter indicating the therapeutic window of the compound.
Mechanism of Action Studies: To further elucidate how a compound works, various biophysical and computational techniques are used. Fluorescence spectrometry and viscosity measurements can be employed to study the binding interactions between a compound and a target like DNA. mdpi.com Molecular docking and molecular dynamics simulations can provide predictive models of how a compound binds to its target, helping to rationalize observed SAR and guide the design of more potent analogues. mdpi.comnih.gov
The table below summarizes key in vitro screening parameters.
| Parameter | Assay Type | Information Gained |
| IC₅₀ | Biochemical (Enzyme) Assay | Potency against a purified molecular target |
| EC₅₀ | Cell-Based Assay | Efficacy in a cellular context (e.g., antiviral, antiparasitic) |
| CC₅₀ | Cytotoxicity Assay | Toxicity to host cells |
| SI | Calculated (CC₅₀/EC₅₀) | Selectivity Index; measure of the therapeutic window |
Lead Optimization Strategies (Pre-clinical focus)
Lead optimization is a multiparametric process that aims to transform a promising hit compound into a preclinical candidate. This involves refining the molecule's structure to achieve a balanced profile of potency, selectivity, and drug-like properties. nih.gov
Iterative SAR Exploration: The optimization process is driven by the continuous feedback loop between chemical synthesis and biological testing. Analogues are systematically synthesized to probe specific regions of the molecule, with the goal of enhancing target affinity and cellular potency while minimizing off-target effects. nih.govacs.org
ADMET Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to avoid late-stage failures. In vitro assays are used to predict a compound's likely in vivo behavior. Key assays include:
Metabolic Stability: Incubation with liver microsomes (human and mouse) is used to determine the intrinsic clearance (Clint), providing a measure of how quickly the compound is metabolized. acs.org
Solubility: Kinetic and thermodynamic solubility assays are performed to ensure the compound can be absorbed and distributed effectively. acs.org
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays predict a compound's ability to cross biological membranes.
Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the biological target is available (from X-ray crystallography or cryo-EM), SBDD becomes a powerful tool. mdpi.com By visualizing how a lead compound binds to its target, medicinal chemists can rationally design modifications to improve binding affinity and selectivity, accelerating the optimization process.
Ix. Advanced Applications and Emerging Research Avenues
Role as Chemical Probes for Biological Systems
The indole-2-carboxylic acid scaffold is a recognized pharmacophore in the development of molecules that can interact with and report on biological systems. Derivatives of this core structure have been investigated as potent inhibitors for various enzymatic and cellular processes, indicating that 6-chloro-7-fluoro-1H-indole-2-carboxylic acid holds potential as a chemical probe.
Fluorescent probes are instrumental in visualizing biochemical processes within living cells. nih.gov The design of such probes often involves a receptor site for a specific analyte and a fluorophore. bath.ac.uk The indole (B1671886) nucleus itself is fluorescent, and its photophysical properties can be modulated by substituents on the ring. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can alter the electron density of the indole ring system, potentially influencing its fluorescence quantum yield and emission wavelengths. This tunability is a key attribute for developing sensitive probes.
Table 1: Potential Biological Probing Applications for the Indole-2-Carboxylic Acid Scaffold
| Application Area | Mechanism of Action | Potential Role of 6-Chloro-7-Fluoro Substituents |
| Enzyme Inhibition (e.g., HIV-1 Integrase) | The indole core and carboxyl group chelate metal cofactors (e.g., Mg²⁺) in the active site. mdpi.com | Modify electronic properties to enhance binding affinity and provide additional contact points within the binding pocket. |
| Fluorescent Probes | The intrinsic fluorescence of the indole ring changes upon binding to a target analyte or in response to environmental changes. nih.gov | Tune photophysical properties (e.g., emission wavelength, quantum yield) and improve photostability. |
| Receptor Binding Studies | The molecule acts as a ligand to probe the structure and function of specific biological receptors. | Influence ligand-receptor interactions through halogen bonding and altered electrostatic potential. |
Applications in Materials Science (e.g., Organic Electronics, Functional Polymers)
The field of materials science is increasingly leveraging the unique electronic and structural properties of organic molecules. Indole derivatives, particularly those with functional groups that promote ordered assembly and possess tunable electronic characteristics, are promising candidates for applications in organic electronics.
A structurally related compound, 6-fluoroindole-2-carboxylic acid, is a precursor for the synthesis of triindoles. ossila.com These larger, conjugated molecules are utilized as semiconductors in organic field-effect transistors (OFETs) and as hole transport layers in solar cells. ossila.com The performance of such devices is highly dependent on the molecular packing and electronic properties of the organic material. The introduction of both chloro and fluoro substituents in this compound would significantly impact its electronic nature, likely lowering the energy levels of its frontier molecular orbitals (HOMO and LUMO). This modification can be strategic for designing materials with specific energy level alignments required for efficient charge injection and transport in electronic devices.
The carboxylic acid group provides a versatile handle for incorporating the molecule into larger systems, such as functional polymers. It can be used as a monomer in polymerization reactions or as a pendant group to modify the properties of existing polymer chains. Polymers containing this halogenated indole moiety could exhibit tailored optical, electronic, or thermal properties for specialized applications.
Self-Assembly and Supramolecular Chemistry
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This compound possesses multiple functional groups capable of directing such processes, making it a valuable building block in supramolecular chemistry.
Studies on the parent indole-2-carboxylic acid (I2CA) have shown its ability to form well-defined, lamellar structures on surfaces like graphite (B72142) and gold. aip.orgnih.gov The primary interaction driving this assembly is the formation of cyclic hydrogen-bonded dimers between the carboxylic acid groups of two molecules. aip.orgnih.gov This robust hydrogen-bonding motif is expected to be a dominant feature in the self-assembly of this compound.
In addition to the primary carboxylic acid dimerization, other non-covalent forces would play a crucial role:
N-H···O Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, interacting with the oxygen atoms of the carboxylic acid, as observed in the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid. nih.gov
π–π Stacking: The aromatic indole core can interact with adjacent molecules through π–π stacking, further stabilizing the supramolecular architecture. nih.gov
Halogen Bonding: The chlorine atom at the 6-position is a potential halogen bond donor. This directional interaction, where the chlorine atom interacts with a Lewis base (like the oxygen of a carbonyl group), can provide an additional layer of control over the final assembled structure. nih.gov
The combination of these interactions allows for the programmed assembly of molecules into one-, two-, or three-dimensional networks with potential applications in nanotechnology and surface engineering.
Table 2: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Participating Groups | Description |
| Hydrogen Bonding (Dimer) | -COOH --- HOOC- | Strong, cyclic O-H···O interactions form dimeric synthons. aip.orgnih.gov |
| Hydrogen Bonding (Chain/Network) | Indole N-H --- O=C | N-H···O interactions link dimers into extended structures. nih.gov |
| π–π Stacking | Indole Ring --- Indole Ring | Aromatic rings stack in parallel or offset arrangements, contributing to crystal packing stability. nih.gov |
| Halogen Bonding | C-Cl --- O=C | A directional interaction involving the chlorine atom can influence molecular orientation. nih.gov |
Catalytic Applications
While this compound is not itself a catalyst, its structure is relevant in the context of catalytic reactions, primarily as a substrate or a precursor to catalytically active species.
The indole-2-carboxylic acid moiety is a known reactant in palladium-catalyzed decarboxylative reactions. ossila.com This process allows the indole core to be coupled with other molecules, making it a valuable step in the synthesis of complex organic structures. The electronic properties conferred by the chloro and fluoro substituents can influence the rate and efficiency of such catalytic transformations.
Furthermore, the indole scaffold can be a component of ligands used to coordinate with metal centers in catalysts. By modifying the indole-2-carboxylic acid, it could be incorporated into larger ligand frameworks. The electronic influence of the halogens would be transmitted to the metal center, thereby tuning the catalyst's reactivity and selectivity for specific chemical transformations. Research into photocatalytic reactions also utilizes indole derivatives for the synthesis of complex heterocyclic scaffolds, suggesting another avenue where this compound could serve as a key starting material. acs.org
Role in Corrosion Inhibition Mechanisms
Indole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, including steel and aluminum, in both acidic and alkaline environments. researchgate.net The mechanism relies on the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.
The effectiveness of indole-based inhibitors stems from several molecular features present in this compound:
Heteroatoms: The nitrogen atom in the indole ring and the oxygen atoms in the carboxylic group have lone pairs of electrons that can coordinate with vacant d-orbitals of the metal atoms.
Aromatic System: The π-electrons of the indole ring provide another avenue for interaction with the metal surface.
Anchoring Group: The carboxylic acid (-COOH) group can act as a strong anchoring point, facilitating chemisorption onto the metal surface. mdpi.com
Table 3: Performance of Indole-2-carboxylic Acid (ICA) as a Corrosion Inhibitor for Aluminum Alloy in 4 M NaOH
| ICA Concentration (M) | Corrosion Current Density (i_corr, mA cm⁻²) | Inhibition Efficiency (η, %) |
| 0 | 45.99 | - |
| 0.01 | 35.84 | 22.1 |
| 0.03 | 28.69 | 37.6 |
| 0.05 | 24.32 | 47.1 |
| 0.07 | 21.14 | 54.0 |
| Data sourced from a study on indole-2-carboxylic acid, which serves as a model for the potential behavior of its halogenated derivatives. mdpi.com |
X. Future Perspectives and Unaddressed Research Questions
Development of Novel and Highly Efficient Synthetic Methodologies
While methods exist for synthesizing indole-2-carboxylic acid derivatives, the future lies in developing more efficient, sustainable, and versatile synthetic routes. researchgate.netnih.gov Current multi-step syntheses can be time-consuming and may not be optimal for generating a diverse library of analogs for structure-activity relationship (SAR) studies.
Future research should focus on:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water-ethanol mixtures, and nanoparticle-based catalysts could reduce waste and improve the sustainability of the synthesis process. researchgate.net Magnetic nanoparticles, for instance, offer the advantage of easy recovery and reuse, making them a cost-effective and eco-friendly option. researchgate.net
Catalytic C-H Activation: Direct functionalization of the indole (B1671886) core through transition-metal-catalyzed C-H activation is a powerful strategy for late-stage modification. acs.org Developing novel copper-mediated reactions or employing precious metal catalysts like palladium and rhodium could provide highly regioselective methods to introduce new functional groups at various positions of the indole ring, bypassing the need for pre-functionalized starting materials. acs.org
One-Pot Reactions: Designing one-pot, multi-component reactions would significantly streamline the synthesis of complex derivatives. dergipark.org.tr Such strategies improve efficiency by reducing the number of intermediate purification steps, saving time and resources.
A comparison of current and potential future synthetic strategies is outlined in the table below.
| Feature | Current Synthetic Methods | Future Methodologies |
| Catalysts | Traditional acid/base catalysts, some palladium catalysis. nih.gov | Magnetic nanoparticles, advanced transition-metal complexes (Cu, Pd, Rh), metal-free catalysts. researchgate.netacs.orgdergipark.org.tr |
| Efficiency | Often multi-step with moderate to good yields. nih.gov | Higher yields, one-pot reactions, reduced reaction times. researchgate.netdergipark.org.tr |
| Sustainability | Use of organic solvents, potential for hazardous reagents. | Use of green solvents (e.g., water), reusable catalysts, improved atom economy. researchgate.net |
| Versatility | Limited to specific substitution patterns based on starting materials. | Late-stage C-H functionalization allowing for broader diversification of derivatives. acs.org |
Exploration of Undiscovered Molecular Targets and Biological Pathways
The indole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a multitude of biological targets. mdpi.com While analogs of 6-chloro-7-fluoro-1H-indole-2-carboxylic acid have been explored as inhibitors of targets like HIV-1 integrase, the full spectrum of their biological activity remains largely untapped. mdpi.comnih.gov
Future research should aim to:
Screen Against Diverse Target Classes: The compound and its derivatives should be screened against broad panels of enzymes and receptors. Given the activities of other indole derivatives, potential targets could include tubulin (relevant in cancer), Indoleamine 2,3-dioxygenase (IDO1) (an immuno-oncology target), and cysteinyl leukotriene (CysLT) receptors (implicated in inflammation and asthma). nih.govfrontiersin.orgnih.gov
Phenotypic Screening: Unbiased phenotypic screening in various cell models (e.g., cancer cell lines, primary neurons, immune cells) can help identify novel biological effects without a preconceived target. This approach could reveal unexpected therapeutic applications.
Chemoproteomics: Advanced chemoproteomic techniques can be employed to identify the direct protein binding partners of the compound within a complex biological system, thereby uncovering novel molecular targets and mechanisms of action.
The table below lists potential, unexplored target classes for this compound based on the known activities of the broader indole family.
| Potential Target Class | Therapeutic Area | Rationale |
| Protein Kinases | Oncology, Inflammation | Many indole-based molecules are known kinase inhibitors. |
| G Protein-Coupled Receptors (GPCRs) | Neuroscience, Metabolism | The indole scaffold is a common motif in ligands for GPCRs like serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com |
| Tubulin | Oncology | Various natural and synthetic indole derivatives inhibit tubulin polymerization, a key mechanism for anti-cancer drugs. nih.govpolito.it |
| Indoleamine 2,3-dioxygenase (IDO1) | Immuno-oncology | IDO1 is a heme-based enzyme involved in tryptophan metabolism and immune evasion by tumors; indole-based inhibitors are actively being researched. frontiersin.org |
| Cysteinyl Leukotriene (CysLT) Receptors | Asthma, Allergy | Some indole-2-carboxylic acid derivatives have shown potent and selective antagonism of CysLT1 receptors. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govijettjournal.org For a scaffold like this compound, AI/ML can significantly enhance the efficiency of developing new, optimized derivatives.
Future directions include:
Predictive Modeling: Using existing data from indole derivatives, ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict the biological activity of novel, unsynthesized analogs. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity and low predicted toxicity. mednexus.org
Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to predict and validate novel molecular targets for which derivatives of this compound might be effective. acs.org
This computational approach allows for the rapid exploration of a vast chemical space, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net
Mechanistic Understanding of Resistance Development
For any compound developed as an antimicrobial or anticancer agent, understanding potential resistance mechanisms is crucial for long-term therapeutic success. nih.govdntb.gov.ua While specific resistance mechanisms to this compound are unknown, research into related compounds provides a roadmap for future investigation.
Unaddressed research questions include:
Target-Based Resistance: If the compound inhibits a specific enzyme, what mutations in that enzyme could prevent the compound from binding effectively? This is a common issue for HIV-1 integrase inhibitors, where mutations can impair the efficacy of the drugs. nih.gov
Efflux Pump Upregulation: Could cancer cells or bacteria develop resistance by overexpressing efflux pumps that actively remove the compound from the cell before it can reach its target?
Metabolic Inactivation: Are there metabolic pathways that could be upregulated to modify and inactivate the compound?
Pathway Rerouting: In bacteria, indole itself can act as a signaling molecule that inhibits acid resistance systems. frontiersin.org Could microorganisms develop resistance by altering these signaling pathways to counteract the effect of an indole-based drug?
Investigating these questions through long-term cell culture studies with increasing drug concentrations and subsequent genomic and proteomic analysis will be essential to anticipate and potentially overcome clinical resistance.
Expanding Applications Beyond Biological Contexts (e.g., Advanced Materials, Catalysis)
The unique electronic and structural properties of the indole ring suggest that derivatives of this compound could have applications beyond medicine. mdpi.com The indole scaffold is known for its utility in materials science, including in the development of polymers and dyes. dergipark.org.tr
Future research could explore:
Organic Electronics: Fluorinated indole derivatives, such as triindoles synthesized from 6-fluoroindole-2-carboxylic acid, have been investigated as semiconductor materials in organic field-effect transistors (OFETs) and as hole transport layers in solar cells. ossila.com The specific halogenation pattern of this compound could be exploited to fine-tune the electronic properties for such applications.
Advanced Polymers: The carboxylic acid group provides a handle for polymerization, allowing the incorporation of this fluorinated indole moiety into novel polymers with unique optical or conductive properties.
Catalysis: Indole derivatives can serve as ligands in organometallic complexes used for catalysis. mdpi.com The electron-withdrawing nature of the chlorine and fluorine atoms could modulate the catalytic activity of such complexes.
Exploring these non-biological applications would open up entirely new avenues for this versatile chemical scaffold, potentially leading to innovations in materials science and technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-7-fluoro-1H-indole-2-carboxylic acid, and how can purity be ensured?
- Methodology : Multi-step organic synthesis typically involves halogenation and carboxylation of the indole core. Key steps may include:
- Halogenation : Sequential introduction of Cl and F substituents via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) .
- Carboxylation : Direct carboxylation at the 2-position using CO₂ under palladium catalysis or via hydrolysis of ester precursors .
- Purification : Use high-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity .
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and indole backbone integrity. Fluorine (F NMR) and chlorine isotopic patterns in mass spectrometry (MS) are critical .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming spatial arrangement .
- Elemental Analysis : Validate empirical formula (CHClFNO) via combustion analysis .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert gas (N or Ar) at -20°C to prevent degradation. Avoid exposure to light, moisture, or strong acids/bases due to potential decarboxylation or ring-opening reactions .
- In-solution Stability : Monitor pH-dependent stability using UV-Vis spectroscopy; neutral to slightly acidic conditions (pH 5–7) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition, cell viability) across multiple concentrations to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may confound results .
- Structural Analog Comparison : Compare activity with analogs (e.g., 7-chloro-2-methyl-1H-indole-6-carboxylic acid) to isolate substituent-specific effects .
Q. What computational methods predict the binding interactions of this compound with biological targets?
- Modeling Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on halogen-bonding motifs (Cl/F with backbone carbonyls) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like Hammett constants for Cl/F substituents .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Strategies :
- Catalyst Screening : Test Pd(OAc), CuI, or NiCl for cross-coupling efficiency in halogenation steps .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% yield .
- Flow Chemistry : Implement continuous-flow systems for carboxylation steps to minimize side reactions .
Q. What are the best practices for analyzing environmental or metabolic degradation pathways?
- Methods :
- HPLC-MS/MS : Track degradation products in simulated gastric fluid (SGF) or liver microsomes .
- Isotope Labeling : Use C-labeled compounds to trace mineralization pathways in biodegradation studies .
- Toxicity Profiling : Employ Ames tests or zebrafish embryo models to assess mutagenicity and ecotoxicity .
Data Contradiction and Validation
Q. How should discrepancies between computational predictions and experimental bioactivity be addressed?
- Resolution Workflow :
Re-validate Computational Models : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better reflect halogen interactions .
Crystallographic Validation : Solve co-crystal structures of the compound bound to its target (e.g., kinases) to confirm binding poses .
Orthogonal Assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinities independently .
Safety and Compliance
Q. What safety protocols are recommended given limited toxicological data?
- Precautions :
- PPE : Wear nitrile gloves, lab coats, and P95 respirators during handling .
- Ventilation : Use fume hoods for powder weighing and solvent-based reactions .
- Waste Disposal : Incinerate at >1000°C or contract licensed hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
